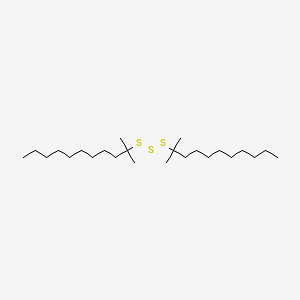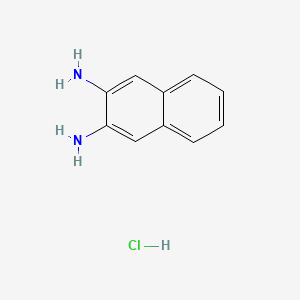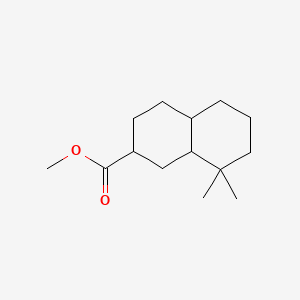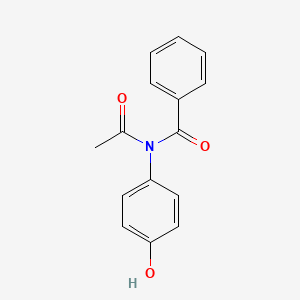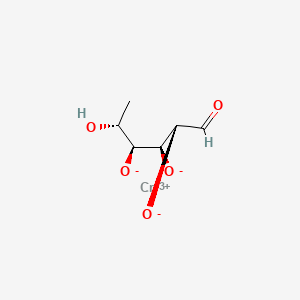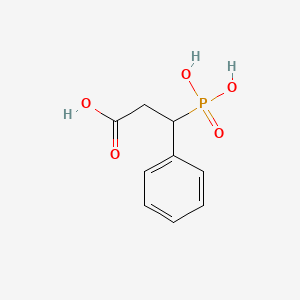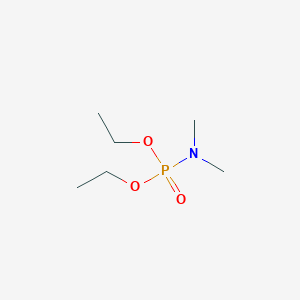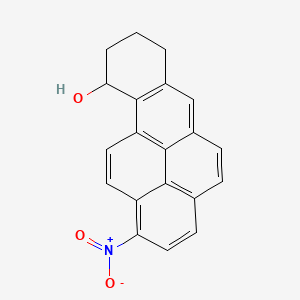
2-((2-Methylbut-3-enyl)thio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Metilbut-3-enil)tio)etanol es un compuesto orgánico con la fórmula molecular C7H14OS. Se caracteriza por la presencia de un grupo tioéter y un grupo hidroxilo, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((2-Metilbut-3-enil)tio)etanol generalmente implica la reacción de 2-metil-3-buten-1-ol con compuestos tioles en condiciones controladas. Un método común es la reacción de sustitución nucleofílica donde el grupo hidroxilo de 2-metil-3-buten-1-ol es reemplazado por un grupo tiol, formando el tioéter deseado.
Métodos de Producción Industrial
En entornos industriales, la producción de 2-((2-Metilbut-3-enil)tio)etanol se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((2-Metilbut-3-enil)tio)etanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar alcanos u otros derivados reducidos.
Sustitución: El grupo tioéter puede participar en reacciones de sustitución, donde el átomo de azufre es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de Sustitución: Halógenos, haluros de alquilo.
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcanos.
Sustitución: Formación de varios tioéteres sustituidos.
Aplicaciones Científicas De Investigación
2-((2-Metilbut-3-enil)tio)etanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((2-Metilbut-3-enil)tio)etanol involucra su interacción con varios objetivos moleculares y vías. El grupo tioéter puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, potencialmente alterando su función. El grupo hidroxilo puede participar en enlaces de hidrógeno, influyendo en la solubilidad y reactividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((2-Metilbut-2-enil)tio)etanol
- 2-((3-Metilbut-3-enil)tio)etanol
Unicidad
2-((2-Metilbut-3-enil)tio)etanol es único debido a su configuración estructural específica, que imparte propiedades químicas y físicas distintas. Su combinación de un grupo tioéter y un grupo hidroxilo permite una reactividad y aplicaciones diversas en comparación con sus análogos.
Propiedades
Número CAS |
82010-91-1 |
|---|---|
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
2-(2-methylbut-3-enylsulfanyl)ethanol |
InChI |
InChI=1S/C7H14OS/c1-3-7(2)6-9-5-4-8/h3,7-8H,1,4-6H2,2H3 |
Clave InChI |
MJYSSWQJAPKUNM-UHFFFAOYSA-N |
SMILES canónico |
CC(CSCCO)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




